Ethyl 4-formylthiophene-3-carboxylate
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Overview
Description
Ethyl 4-formylthiophene-3-carboxylate is an organic compound with the molecular formula C8H8O3S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various chemical applications. This compound features a thiophene ring substituted with an ethyl ester group at the 3-position and a formyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl chloroformate and dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Ethyl 4-carboxythiophene-3-carboxylate.
Reduction: Ethyl 4-hydroxymethylthiophene-3-carboxylate.
Substitution: Ethyl 4-bromothiophene-3-carboxylate.
Scientific Research Applications
Ethyl 4-formylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals due to its potential biological activity.
Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is utilized in the production of organic semiconductors and conductive polymers for electronic applications.
Mechanism of Action
The mechanism of action of ethyl 4-formylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Ethyl 4-formylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-formylthiophene-3-carboxylate: Similar structure but with the formyl group at the 2-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Thiophene-2-carboxaldehyde: Lacks the ester group, only has the formyl group at the 2-position.
Properties
IUPAC Name |
ethyl 4-formylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7-5-12-4-6(7)3-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFVGVEYJQBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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